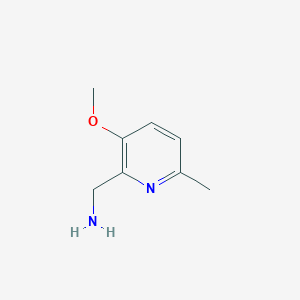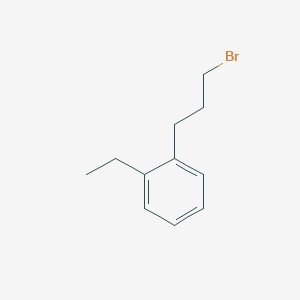
1-(3-Bromopropyl)-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-ethylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromopropyl group and an ethyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethylbenzene followed by a Friedel-Crafts alkylation reaction. The reaction typically uses bromine (Br2) as the brominating agent and aluminum chloride (AlCl3) as the catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution Reactions: 1-(3-Hydroxypropyl)-2-ethylbenzene or 1-(3-Aminopropyl)-2-ethylbenzene.
Elimination Reactions: 2-ethylstyrene.
Oxidation Reactions: 2-ethylbenzoic acid or 2-ethylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. The ethyl group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-phenylpropane: Similar structure but lacks the ethyl group.
3-Bromopropylbenzene: Similar structure but lacks the ethyl group.
2-Ethylbenzyl bromide: Similar structure but the bromine atom is attached to the benzyl position.
Uniqueness: 1-(3-Bromopropyl)-2-ethylbenzene is unique due to the presence of both the bromopropyl and ethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C11H15Br |
|---|---|
Molekulargewicht |
227.14 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-ethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI-Schlüssel |
ORAFNCIMPKRXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
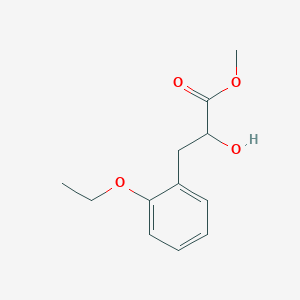
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)
![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
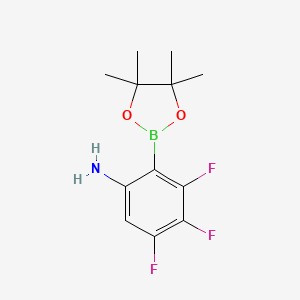
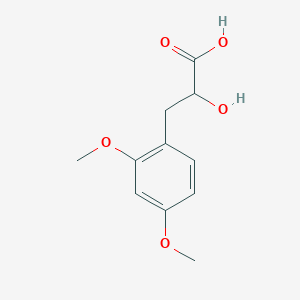

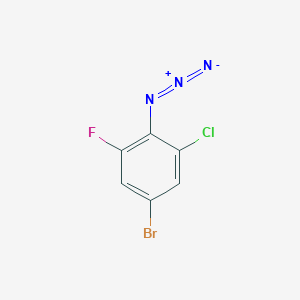
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
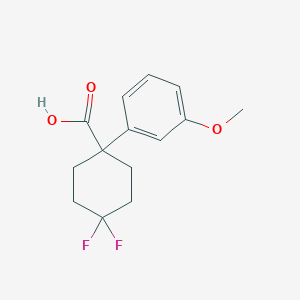
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)
